molecular formula C11H12N2 B3362176 3-Aminomethylquinaldine CAS No. 959098-95-4

3-Aminomethylquinaldine

Cat. No. B3362176
CAS RN: 959098-95-4
M. Wt: 172.23 g/mol
InChI Key: RTFVBFFENOTPIT-UHFFFAOYSA-N
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Description

Quinaldine or 2-methylquinoline is an organic compound with the formula CH3C9H6N. It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes . Quinaldine red is a dark green–red or black solid that does not dissolve easily in water .


Synthesis Analysis

Quinaldine can be prepared from aniline and paraldehyde via Skraup synthesis or from aniline and crotonaldehyde via Doebner-von Miller variation of the Skraup reaction . A study reported the synthesis and structure-function study of three structurally distinct series of naturally derived soft QACs .


Molecular Structure Analysis

MolView consists of two main parts, a structural formula editor and a 3D model viewer. The structural formula editor is surrounded by three toolbars which contain the tools you can use in the editor .


Chemical Reactions Analysis

A tutorial on basic physical and chemical properties of (polymeric) materials highlights these features . This paper introduces an innovative approach that integrates quantum mechanics with chemical reaction analysis, yielding a theoretical model grounded in the CISS theory .


Physical And Chemical Properties Analysis

As a consequence of each of these differences, the chemical and physical properties of nanomaterials change compared to their larger-dimension counterparts . Knowledge of the chemistry of each material and its impact on physical properties is essential to understand the effect on its function as a biomaterial .

Mechanism of Action

Class III antiarrhythmic compounds bind to and block potassium channels that are responsible for phase 3 repolarization. By blocking these channels, action potential repolarization is delayed, which leads to an increase in action potential duration and an increase in the effective refractory period (ERP) .

Safety and Hazards

The safety data sheet of Quinaldine indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing genetic defects and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

(2-methylquinolin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVBFFENOTPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethylquinaldine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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